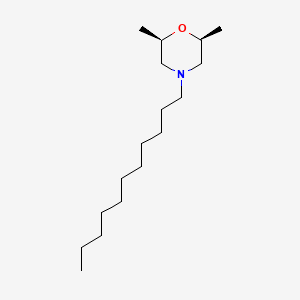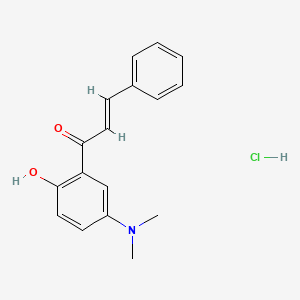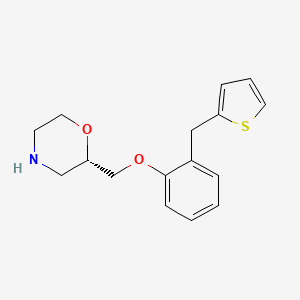
(2-Amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis((2,2'-oxybis(ethanolato))(1-)-O1)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[ 2,2’-oxybis[ethanolato]-O1]titanium is a titanium complex with a molecular formula of C15H33NO10Ti and a molecular weight of 439.32 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium typically involves the reaction of titanium alkoxides with ligands such as 2-amino-2-methylpropan-1-ol, lactic acid, and 2,2’-oxybis(ethanol). The reaction is carried out under controlled conditions to ensure the formation of the desired complex.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to form higher oxidation state titanium complexes.
- Reduction : Reduction reactions can convert the titanium center to a lower oxidation state.
- Substitution : Ligand substitution reactions can occur, where the ligands coordinated to the titanium center are replaced by other ligands.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide complexes, while substitution reactions can produce a variety of titanium-ligand complexes.
Scientific Research Applications
(2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium has several scientific research applications:
- Catalysis : The compound is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
- Materials Science : It is employed in the synthesis of advanced materials, such as titanium-based nanomaterials and coatings.
- Biology and Medicine : Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
- Industry : The compound is used in the production of high-performance materials and as a precursor for other titanium complexes.
Mechanism of Action
The mechanism by which (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium exerts its effects involves the coordination of ligands to the titanium center. This coordination influences the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds:
- Titanium isopropoxide : Another titanium alkoxide with similar coordination chemistry.
- Titanium ethoxide : A titanium complex with ethoxide ligands.
- Titanium butoxide : A titanium complex with butoxide ligands.
Uniqueness: (2-amino-2-methylpropan-1-olato-N,O)(lactato-O1,O2)bis[2,2’-oxybis[ethanolato]-O1]titanium is unique due to its specific combination of ligands, which imparts distinct reactivity and stability compared to other titanium complexes. This uniqueness makes it valuable for specialized applications in catalysis, materials science, and biomedical research.
Properties
CAS No. |
84145-35-7 |
|---|---|
Molecular Formula |
C15H37NO10Ti |
Molecular Weight |
439.32 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;2-(2-hydroxyethoxy)ethanol;2-hydroxypropanoic acid;titanium |
InChI |
InChI=1S/C4H11NO.2C4H10O3.C3H6O3.Ti/c1-4(2,5)3-6;2*5-1-3-7-4-2-6;1-2(4)3(5)6;/h6H,3,5H2,1-2H3;2*5-6H,1-4H2;2,4H,1H3,(H,5,6); |
InChI Key |
HBRIVNBWCCEIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.CC(C)(CO)N.C(COCCO)O.C(COCCO)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)












